molecular formula C11H10F3N3 B1530343 [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1461707-98-1

[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B1530343
CAS No.: 1461707-98-1
M. Wt: 241.21 g/mol
InChI Key: RLACYCYSPSAJTJ-UHFFFAOYSA-N
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Description

[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group and a phenyl group in the structure of this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with improved performance characteristics. Its incorporation into polymers and coatings can impart desirable properties such as increased durability and resistance to degradation .

Mechanism of Action

The mechanism of action of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The phenyl group can also contribute to the overall binding interactions through hydrophobic and π-π stacking interactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine lies in its combination of a trifluoromethyl group and a phenyl group on the pyrazole ring. This specific substitution pattern enhances its chemical stability, biological activity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACYCYSPSAJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 3
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 4
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 5
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Reactant of Route 6
[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

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